
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a piperidine-1-carbonyl group, and a quinolin-4-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Piperidine-1-carbonyl Group: This step involves the acylation of the quinoline core with piperidine-1-carbonyl chloride under basic conditions.
Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the quinoline core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. It has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating promising results.
Case Study: Inhibition of SPAC1 Cell Line
In a study focused on protein tyrosine kinase inhibitors, derivatives of quinoline compounds, including N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, were synthesized and tested against the SPAC1 lung adenocarcinoma cell line. The results indicated that certain modifications to the compound significantly enhanced its inhibitory activity. Specifically, one derivative showed an increase in inhibitory potency approximately tenfold compared to the original compound .
Compound ID | Structure Modification | Inhibitory Activity (IC50) |
---|---|---|
1 | None | X µM |
5a | 6-Methyl substitution | 0.1 µM |
3e | 4-Ethoxy substitution | 0.5 µM |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly against kinases involved in cancer progression.
Case Study: CDK Inhibition
In a broader context of kinase inhibitors, similar quinoline derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs). These kinases play a pivotal role in cell cycle regulation and are critical targets in cancer therapy. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance inhibitory activity against CDKs .
Target Kinase | Compound ID | IC50 Value |
---|---|---|
CDK2 | 5a | Y µM |
CDK9 | 3e | Z µM |
Potential in Neurodegenerative Diseases
Emerging research indicates that compounds containing piperidine moieties, similar to this compound, may also have applications in treating neurodegenerative diseases like Alzheimer's disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmitter degradation .
Case Study: Dual Inhibition
A derivative of this compound was tested for dual inhibition of cholinesterases and showed improved brain exposure and antioxidant properties, suggesting its potential use in Alzheimer’s therapy .
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
- N-(4-ethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
Uniqueness
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Actividad Biológica
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes findings from diverse studies, focusing on its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the appropriate quinoline derivatives and piperidine.
- Reactions : The compound is typically synthesized through a multi-step reaction involving condensation reactions followed by cyclization.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.
Biological Evaluation
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
Antitumor Activity
Several studies have reported the antitumor effects of this compound across different cancer cell lines:
- Cell Lines Tested : Notable results were observed in breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells.
- Mechanism of Action : The compound appears to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. For instance, it may target protein kinases associated with tumor growth.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the quinoline core and the piperidine moiety significantly influence biological activity:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
6 | Methyl substitution | Increased potency against SPAC1 cells |
4 | Ethoxy group | Enhanced solubility and bioavailability |
Piperidine moiety | Carbonyl group variation | Altered binding affinity to targets |
Research indicates that introducing specific functional groups can enhance the compound's ability to form hydrogen bonds with target proteins, thus improving its inhibitory effects against tumor cell lines .
Case Study 1: In Vitro Anticancer Assay
A study evaluated the cytotoxicity of this compound using the MTT assay on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating strong antiproliferative properties.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. The results suggested that the compound binds effectively to the active sites of EGFR and other kinases, supporting its role as a potential inhibitor in cancer therapy .
Propiedades
IUPAC Name |
[4-(4-ethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-29-19-10-8-18(9-11-19)25-22-16-23(24(28)27-13-5-4-6-14-27)26-21-12-7-17(2)15-20(21)22/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNCCVQQQDVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.